6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6-chloro-2-aminobenzamide.
Cyclization Reaction: The key step involves the cyclization of 3,4-dichloroaniline with 6-chloro-2-aminobenzamide under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-keto-quinazolinone derivatives.
Reduction: Dechlorinated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies investigating its antimicrobial and anti-inflammatory properties.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Lacks the chlorine atom at the 6-position.
6-chloro-2-phenyl-3-hydroxy-4(3H)-quinazolinone: Lacks the chlorine atoms on the phenyl ring.
2-(3,4-dichlorophenyl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.
Uniqueness
The presence of both the 6-chloro and 3,4-dichlorophenyl groups, along with the hydroxyl group at the 3-position, gives 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone unique chemical and biological properties. These structural features contribute to its specific reactivity and potential therapeutic applications, distinguishing it from other quinazolinone derivatives.
Properties
IUPAC Name |
6-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHODPVNGCJBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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